N-(2,2-dimethyl-3-{[3-(5-methyl-2-furyl)acryloyl]amino}propyl)-3-(5-methyl-2-furyl)acrylamide
Overview
Description
Compound I, identified by the PubMed ID 29351497, is a synthetic organic molecule known for its inhibitory effects on regulator of G-protein signaling 17 (RGS17).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound I involves a multi-step process starting with the preparation of key intermediates. The primary synthetic route includes the formation of a prop-2-enamide backbone, which is then functionalized with 5-methylfuran-2-yl groups. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon for hydrogenation steps. The final product is purified using chromatographic techniques to ensure high purity and yield .
Industrial Production Methods
Industrial production of compound I would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batch sizes, ensuring consistent quality control, and implementing efficient purification processes. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Compound I undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using hydrogen gas in the presence of a palladium catalyst, this reaction can reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the molecule, typically using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
Scientific Research Applications
Compound I has a wide range of applications in scientific research:
Chemistry: Used as a tool to study G-protein signaling pathways and their regulation.
Biology: Investigated for its effects on cellular signaling and potential therapeutic applications.
Medicine: Explored as a potential drug candidate for diseases involving dysregulated G-protein signaling.
Industry: Utilized in the development of biochemical assays and screening platforms for drug discovery.
Mechanism of Action
The mechanism of action of compound I involves its binding to RGS17, inhibiting its activity. This inhibition disrupts the normal regulation of G-protein signaling, leading to altered cellular responses. The molecular targets include the G-protein coupled receptors and downstream signaling molecules, which are critical for various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Compound II: Another RGS17 inhibitor with a different chemical structure but similar biological activity.
Compound III: Known for its broader spectrum of activity against multiple RGS proteins.
Compound IV: Exhibits higher potency but lower selectivity compared to compound I.
Uniqueness
Compound I is unique due to its specific inhibitory action on RGS17 and its potential for selective modulation of G-protein signaling pathways. This selectivity makes it a valuable tool for studying the precise roles of RGS17 in cellular processes and for developing targeted therapeutic strategies.
Properties
IUPAC Name |
(E)-N-[2,2-dimethyl-3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]propyl]-3-(5-methylfuran-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-15-5-7-17(26-15)9-11-19(24)22-13-21(3,4)14-23-20(25)12-10-18-8-6-16(2)27-18/h5-12H,13-14H2,1-4H3,(H,22,24)(H,23,25)/b11-9+,12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCXEKBERMLWAZ-WGDLNXRISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCC(C)(C)CNC(=O)C=CC2=CC=C(O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCC(CNC(=O)/C=C/C2=CC=C(O2)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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